2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-2-yl)-1-{4-nitrophenyl}ethanone
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Overview
Description
2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-2-yl)-1-{4-nitrophenyl}ethanone is a complex organic compound that belongs to the class of benzothiadiazine derivatives. This compound is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-2-yl)-1-{4-nitrophenyl}ethanone typically involves the reaction of 4-hydroxy-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazine with 4-nitrobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-2-yl)-1-{4-nitrophenyl}ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-2-yl)-1-{4-nitrophenyl}ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-2-yl)-1-{4-nitrophenyl}ethanone involves its interaction with various molecular targets and pathways. For example, its antihypertensive effect may be due to its ability to activate KATP channels, leading to vasodilation. Its anticancer activity could be attributed to its ability to inhibit specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide derivatives: Known for their diverse pharmacological activities.
Indole derivatives: Also exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness
What sets 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-2-yl)-1-{4-nitrophenyl}ethanone apart is its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications .
Properties
CAS No. |
364625-04-7 |
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Molecular Formula |
C23H16N2O7S |
Molecular Weight |
464.4g/mol |
IUPAC Name |
(3E)-3-[hydroxy(phenyl)methylidene]-2-[2-(4-nitrophenyl)-2-oxoethyl]-1,1-dioxo-1λ6,2-benzothiazin-4-one |
InChI |
InChI=1S/C23H16N2O7S/c26-19(15-10-12-17(13-11-15)25(29)30)14-24-21(22(27)16-6-2-1-3-7-16)23(28)18-8-4-5-9-20(18)33(24,31)32/h1-13,27H,14H2/b22-21+ |
InChI Key |
DQKZQIJFSDLTJW-QURGRASLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C(=O)C3=CC=CC=C3S(=O)(=O)N2CC(=O)C4=CC=C(C=C4)[N+](=O)[O-])/O |
SMILES |
C1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3S(=O)(=O)N2CC(=O)C4=CC=C(C=C4)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3S(=O)(=O)N2CC(=O)C4=CC=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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